
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MG 28136 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MG 28136 typically involves the reaction of magnesium metal with specific organic halides. This process is carried out under controlled conditions to ensure the purity and yield of the compound. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of MG 28136 involves the use of large-scale reactors where magnesium metal is reacted with organic halides in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize the production of by-products.
化学反应分析
Types of Reactions
MG 28136 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form magnesium oxide and other products.
Reduction: Can be reduced by strong reducing agents to form magnesium metal.
Substitution: Participates in nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include magnesium oxide, various organic magnesium compounds, and substituted organic products.
科学研究应用
MG 28136 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential role in biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as lightweight alloys and coatings.
作用机制
The mechanism of action of MG 28136 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, altering their activity and function. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation or breaking of chemical bonds.
相似化合物的比较
Similar Compounds
Magnesium Chloride: Similar in terms of its magnesium content but differs in its reactivity and applications.
Magnesium Oxide: Shares some chemical properties but is primarily used for its refractory properties.
Magnesium Sulfate: Used in different applications, particularly in medicine and agriculture.
Uniqueness
MG 28136 stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.
属性
CAS 编号 |
97699-69-9 |
|---|---|
分子式 |
C36H42N2O6 |
分子量 |
598.7 g/mol |
IUPAC 名称 |
2-[4-[2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethyl]piperazin-1-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C36H42N2O6/c1-25(27-5-7-31-23-33(41-3)11-9-29(31)21-27)35(39)43-19-17-37-13-15-38(16-14-37)18-20-44-36(40)26(2)28-6-8-32-24-34(42-4)12-10-30(32)22-28/h5-12,21-26H,13-20H2,1-4H3/t25-,26-/m0/s1 |
InChI 键 |
SMTKYORFZSFAQI-UIOOFZCWSA-N |
手性 SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)[C@@H](C)C4=CC5=C(C=C4)C=C(C=C5)OC |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC5=C(C=C4)C=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


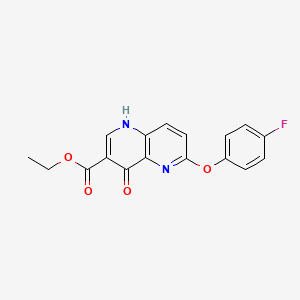
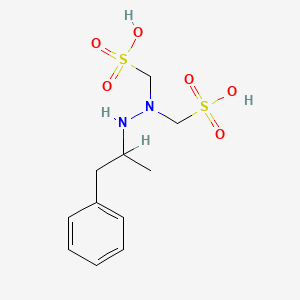
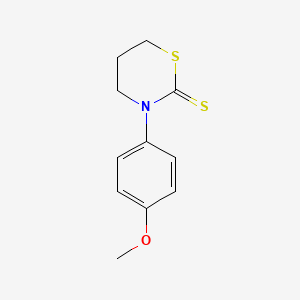
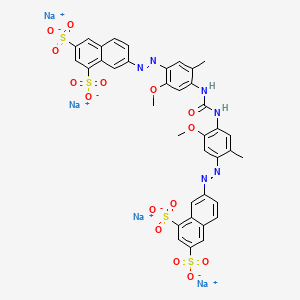

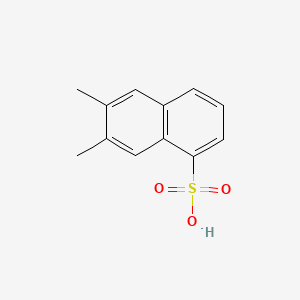
![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)


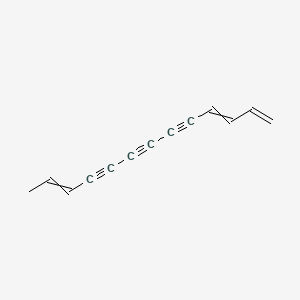
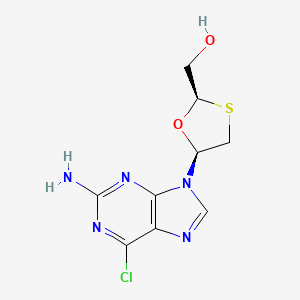
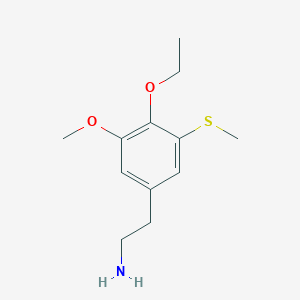
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)

